molecular formula C14H13ClN4OS B4703020 6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4703020
M. Wt: 320.8 g/mol
InChI Key: RQXKENZDPDKZSE-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 2-Chlorobenzyl substituent at position 6, introducing steric and electronic effects due to the chlorine atom’s ortho position.
  • Methyl group at position 5, enhancing hydrophobicity.

Synthesis and Characterization: The compound is synthesized via microwave-assisted cyclocondensation reactions using reagents like 3-amino-5-methyl-1,2,4-triazole and substituted ketones in the presence of catalysts (e.g., BMIM-PF6) . Purification by column chromatography typically yields white solids with moderate to high purity (e.g., 97% by HPLC) . Characterization involves $^1$H NMR, LC-MS, and elemental analysis, with NMR spectra showing distinct shifts for methyl (δ 2.5–2.7 ppm) and sulfanyl groups (δ 2.1–2.3 ppm) .

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-10(7-9-5-3-4-6-11(9)15)12(20)19-13(16-8)17-14(18-19)21-2/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXKENZDPDKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with 5-methyl-1H-1,2,4-triazole-3-thiol under specific conditions to form the desired triazolopyrimidine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.

    Substitution: The 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit kinases or other signaling proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Position 6 Substituent Position 5 Substituent Position 2 Substituent Water Solubility (µg/mL, pH 7.4) Yield (%) Reference
Target Compound 2-Chlorobenzyl Methyl Methylsulfanyl Not reported ~30–40*
6-(3-Chlorobenzyl)-5-ethyl analogue (25) 3-Chlorobenzyl Ethyl Amino Not reported 21
6-(4-Chlorobenzyl)-5-propyl analogue 4-Chlorobenzyl Propyl Benzylsulfanyl 3.5 31
2-(Benzylsulfanyl)-6-ethyl-5-methyl Ethyl Methyl Benzylsulfanyl 41.2 Not reported
5-Cyclopropyl-6-(3-chlorobenzyl) (8) 3-Chlorobenzyl Cyclopropyl Amino Not reported 31

Key Observations :

  • Alkyl Chains : Methyl at position 5 (target) offers lower lipophilicity than ethyl or propyl substituents, which may improve solubility compared to analogues like compound 25 .
  • Sulfanyl vs.

Biological Activity

The compound 6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a derivative of triazolo-pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Key Features

  • Molecular Formula : C12H12ClN5S
  • Molecular Weight : 293.77 g/mol
  • Functional Groups : Triazole ring, pyrimidine ring, methylsulfanyl group.

Antitumor Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor activity. The compound has shown promise in inhibiting various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer models such as MDA-MB-231 and MCF-7 .

Case Study: Anticancer Effects

A study conducted by Umesha et al. (2009) highlighted that compounds similar to this compound exhibited synergistic effects when combined with doxorubicin in MDA-MB-231 cells. The combination treatment resulted in a marked increase in cytotoxicity compared to either agent alone .

Antimicrobial Activity

Triazolo-pyrimidine derivatives are also recognized for their antimicrobial properties. The compound has demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines is influenced by their structural components. Key modifications that enhance activity include:

  • Chlorine Substitution : The presence of chlorine atoms has been correlated with increased potency against cancer cells.
  • Methylsulfanyl Group : This group contributes to the compound's ability to interact with biological targets effectively.

Data Table: SAR Analysis

Structural FeatureEffect on Activity
Chlorine SubstituentIncreases antitumor potency
Methylsulfanyl GroupEnhances bioavailability
Triazole RingEssential for biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)triazolopyrimidinone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves condensation of 3-amino-5-methylthio-1,2,4-triazole with 2-chlorobenzaldehyde and β-keto esters under acidic or microwave-assisted conditions. Traditional reflux methods (ethanol, 12–24 hrs) achieve ~45–60% yields, while microwave irradiation (323 K, 30 mins) improves efficiency to ~70–75% by reducing side reactions .
  • Key Parameters : Solvent choice (ethanol vs. DMF), temperature control, and stoichiometric ratios of aldehyde:triazole:ester (1:1:1) are critical. Recrystallization in acetone or ethanol ensures purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Techniques :

  • X-ray crystallography confirms the planar triazolopyrimidine core and dihedral angles (e.g., 87.03° between chlorophenyl and pyrimidine rings) .
  • NMR/IR spectroscopy identifies functional groups: δ 7.14–7.41 ppm (aromatic protons), 1660 cm⁻¹ (C=O stretch) .
  • HPLC-MS validates purity and molecular ion peaks ([M+H]⁺ at m/z 377.08) .

Q. What are the known biological targets or activities of triazolopyrimidine derivatives?

  • Activities : Antimicrobial (Gram-positive bacteria, MIC ~8–32 µg/mL), antiviral (e.g., HIV-1 protease inhibition, IC₅₀ ~12 µM), and anticancer (HeLa cell line, IC₅₀ ~25 µM) .
  • Targets : Enzyme inhibition (kinases, proteases) via π-π stacking and hydrogen bonding with active sites .

Advanced Research Questions

Q. How can molecular docking and SAR studies resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM for HeLa cells) arise from substituent effects.

  • SAR Insights :
SubstituentActivity Trend
2-ChlorobenzylEnhanced lipophilicity → improved membrane permeability
MethylsulfanylElectron-withdrawing effects → altered enzyme binding
  • Methodology : Docking (AutoDock Vina) identifies binding poses with EGFR kinase (PDB: 1M17); MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

  • Approaches :

  • Prodrug design : Esterification of the 7-keto group improves solubility (e.g., ethyl ester derivative, logP reduced from 3.2 to 2.1) .
  • Nanoformulation : PEGylated liposomes increase bioavailability (AUC 2.5× vs. free compound in rat models) .

Q. How do crystallographic data inform polymorph screening and stability?

  • Findings :

  • Monoclinic (P21/c) and triclinic (P1) polymorphs exhibit distinct melting points (mp 218°C vs. 205°C) and dissolution rates .
  • Stability Tests : Accelerated aging (40°C/75% RH, 6 months) shows no degradation in airtight, amber vials .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for similar triazolopyrimidines?

  • Root Causes :

  • Assay Variability : MTT vs. SRB assays yield ±15% differences due to incubation time (48 vs. 72 hrs) .
  • Impurities : Residual solvents (e.g., DMSO >0.1%) artifactually reduce viability readings .
    • Resolution : Standardize protocols (ISO 10993-5) and validate purity via LC-MS before testing .

Methodological Recommendations

  • Synthetic Optimization : Use microwave reactors for faster, cleaner reactions .
  • Crystallography : Employ synchrotron radiation (λ = 0.69 Å) for high-resolution data on low-yield intermediates .
  • Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., rat liver microsomes) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chlorobenzyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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